5-(3-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
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Description
5-(3-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a useful research compound. Its molecular formula is C19H13N3O3 and its molecular weight is 331.331. The purity is usually 95%.
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Mechanism of Action
Target of Action
Related compounds have shown activity against various bacterial and fungal strains
Mode of Action
It’s worth noting that the presence of pyridine nitrogen in similar compounds has traditionally been assumed to be protonated in enzyme active sites, providing resonance stabilization of carbanionic intermediates . This could suggest a potential interaction between the compound and its targets.
Biochemical Pathways
Related compounds have been involved in suzuki–miyaura coupling reactions, which are widely-applied transition metal catalysed carbon–carbon bond forming reactions . This could suggest a potential involvement of the compound in similar biochemical pathways.
Result of Action
Related compounds have shown inhibitory properties against various bacterial and fungal strains , suggesting potential antimicrobial effects of this compound.
Action Environment
It’s worth noting that the reaction conditions for related compounds in suzuki–miyaura coupling reactions are exceptionally mild and functional group tolerant . This could suggest a potential influence of environmental factors on the action of this compound.
Properties
IUPAC Name |
5-(3-hydroxyphenyl)-2-phenyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3/c23-13-8-4-7-12(9-13)15-10-14(19(24)25)16-18(20-15)22-17(21-16)11-5-2-1-3-6-11/h1-10,23H,(H,24,25)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXWIUQVEARTJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C(=CC(=N3)C4=CC(=CC=C4)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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